N'-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide
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Overview
Description
N’-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an acetyl group, a dimethyl-substituted pyrimidine ring, and a propanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 4,6-dimethyl-2-(methylsulfanyl)pyrimidine with acetyl chloride under reflux conditions.
Introduction of the Propanehydrazide Moiety: The intermediate product is then reacted with hydrazine hydrate to introduce the propanehydrazide moiety. This reaction is usually carried out in a solvent such as ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, alcohols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced pyrimidine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiproliferative properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein kinases or other signaling molecules involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds also have a pyrimidine core and are known for their antiproliferative and kinase inhibitory properties.
Uniqueness
N’-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This structural feature may contribute to its distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
N'-acetyl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-7-10(8(2)14-12(13-7)19-4)5-6-11(18)16-15-9(3)17/h5-6H2,1-4H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQCCGKVKZFFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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